molecular formula C7H6BNO4 B1429573 (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid CAS No. 710348-42-8

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

カタログ番号: B1429573
CAS番号: 710348-42-8
分子量: 178.94 g/mol
InChIキー: WWGUKCACGZLIHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bond Lengths (Å):

Bond Type Average Length
C–C (aromatic) 1.424–1.433
C–O (oxazole) 1.366–1.376
C–N (oxazole) 1.346–1.355
B–O (boronic acid) 1.36–1.38

Bond Angles (°):

Angle Type Average Value
O–C–N (oxazole) 106.2–107.8
C–B–O (boronic acid) 120.3–122.1
Dihedral angle (B–C–C–O) 11.8–15.2

The planarity of the benzoxazole ring is maintained (dihedral angle <15°), while the boronic acid group adopts a trigonal planar geometry with slight distortion due to hydrogen bonding.

Comparative Analysis of Tautomeric Forms

The compound exhibits tautomerism influenced by the boronic acid group and lactam-like oxazole ring:

Key Tautomers:

  • Enol Form : Dominant in aprotic solvents, featuring an intact boronic acid group and lactam structure.
  • Keto Form : Stabilized in protic solvents via hydrogen bonding, with proton transfer to the oxazole nitrogen.

Table 1: Tautomeric Stability

Tautomer Relative Energy (kcal/mol) Stabilizing Factors
Enol 0 (reference) Intramolecular H-bonding
Keto +2.1–3.4 Solvent polarity, H-bonding

The boronic acid group enhances tautomeric stability through hydrogen-bonded networks , as observed in IR and NMR studies.

Spectroscopic Characterization

$$^{11}$$B NMR Chemical Shift Patterns

The $$^{11}$$B NMR spectrum exhibits a singlet at δ 28.5–30.0 ppm , characteristic of tricoordinate boronic acids. Key observations:

  • Chemical shift anisotropy (CSA) : Span (Ω) of 30–40 ppm , reflecting electron-withdrawing effects from the benzoxazole ring.
  • Quadrupolar coupling constant : $$C_Q = 2.8–3.3 \ \text{MHz}$$, indicating moderate electric field gradient asymmetry.

Table 2: $$^{11}$$B NMR Parameters

Parameter Value
δ (isotropic) 29.2 ppm
Ω (span) 33 ppm
κ (skew) -0.50

Infrared Spectroscopy of Boronic Acid Functionality

Key IR absorptions (cm⁻¹):

  • B–O stretch : 1340–1360 (asymmetric), 1280–1300 (symmetric).
  • O–H stretch : 3200–3280 (broad, H-bonded B–OH).
  • C=O stretch : 1680–1700 (oxazole lactam).

The B–O–H deformation mode at 1002 cm⁻¹ shifts to 910 cm⁻¹ upon deuteration, confirming boronic acid identity.

Mass Spectrometric Fragmentation Pathways

Electrospray ionization (ESI-MS) reveals the following fragmentation pattern:

  • Molecular ion : m/z 178.94 ([M]⁺).
  • Major fragments:
    • m/z 161.92 ([M–OH]⁺, 100% intensity).
    • m/z 133.05 ([M–B(OH)₂]⁺, 65% intensity).
    • m/z 105.03 (benzoxazole core, 40% intensity).

Fragmentation occurs preferentially at the B–C bond and lactam ring , consistent with DFT-calculated bond dissociation energies.

特性

IUPAC Name

(2-oxo-3H-1,3-benzoxazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-7-9-5-3-4(8(11)12)1-2-6(5)13-7/h1-3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGUKCACGZLIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=O)N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232647
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710348-42-8
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710348-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

General Synthetic Strategy

The synthesis of (2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid typically involves the introduction of a boronic acid group onto a benzoxazole scaffold, often via transition-metal-catalyzed borylation or by conversion of a suitable halogenated precursor.

Synthesis via Halogenated Benzoxazole Precursors

A common approach is to start with a 5-halogenated benzoxazole derivative (e.g., 5-bromo-2-oxo-2,3-dihydrobenzo[d]oxazole) and perform a palladium-catalyzed borylation reaction (Suzuki-Miyaura type coupling) to install the boronic acid moiety.

  • Step 1: Preparation of 5-halogenated benzoxazole
    This involves cyclization of o-aminophenol derivatives with appropriate reagents to form the benzoxazole core, followed by halogenation at the 5-position.

  • Step 2: Palladium-catalyzed borylation
    Using bis(pinacolato)diboron or similar boron reagents under Pd(0) catalysis, the halogen is replaced by the boronic acid ester, which is subsequently hydrolyzed to the free boronic acid.

Reaction conditions:

  • Solvents such as dioxane or tetrahydrofuran (THF)
  • Bases like potassium acetate or potassium carbonate
  • Temperatures ranging from room temperature to 80-100 °C
  • Reaction times from several hours to overnight

Direct Borylation via C-H Activation

Emerging methods involve direct C-H borylation of benzoxazole derivatives at the 5-position using iridium or rhodium catalysts. This method avoids pre-halogenation and can be more atom-economical.

  • Catalysts: Iridium complexes with bipyridine ligands
  • Boron source: Bis(pinacolato)diboron
  • Conditions: Elevated temperatures (80-120 °C), inert atmosphere
  • Advantages: Fewer steps, less waste, potential for regioselectivity

Formation of Bicyclic Benzoxazaborinine Intermediates

Research has shown that ortho-substituted boronic acids such as this compound can exist in equilibrium with bicyclic benzoxazaborinine forms due to intramolecular coordination between the boron and adjacent heteroatoms.

  • This bicyclic form can be isolated or characterized by NMR and mass spectrometry.
  • Hydrolysis or acidic workup can revert the bicyclic form to the free boronic acid.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Notes
1 Cyclization of o-aminophenol Acidic dehydrating agents, heat Forms benzoxazole core
2 Halogenation at 5-position NBS or other halogenating agents Prepares 5-bromo derivative
3 Pd-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, base Forms boronic ester intermediate
4 Hydrolysis Aqueous acidic or basic conditions Converts ester to boronic acid
5 Isolation and purification Crystallization or chromatography Yields pure this compound

Detailed Research Findings

Equilibrium Between Boronic Acid and Bicyclic Forms

  • Studies indicate that in solution, the boronic acid form and the bicyclic benzoxazaborinine form exist in equilibrium.
  • The bicyclic form results from intramolecular coordination between the boron atom and the adjacent oxazole nitrogen or oxygen atoms.
  • This equilibrium affects the NMR spectra and reactivity of the compound.

Purity and Yield Considerations

  • High purity (≥99%) can be achieved through optimized reaction conditions and purification steps.
  • Yields vary depending on the synthetic route but can be optimized through catalyst choice, solvent, temperature, and reaction time.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Halogenated Pd-catalyzed Borylation 5-bromo-benzoxazole, Pd catalyst, B2Pin2, base 80-100 °C, 4-12 h Well-established, high yield Requires halogenated precursor
Direct C-H Borylation Benzoxazole, Ir catalyst, B2Pin2 80-120 °C, inert atmosphere Atom economical, fewer steps Catalyst cost, regioselectivity challenges
Bicyclic Benzoxazaborinine Formation Boronic acid intermediate Aqueous acidic/basic workup Stable intermediate isolation Equilibrium complicates isolation

化学反応の分析

Types of Reactions

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene are typically used.

Major Products

The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted benzoxazole derivatives.

科学的研究の応用

Organic Synthesis

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid serves as a versatile building block in organic chemistry. Its ability to participate in Suzuki-Miyaura coupling reactions facilitates the formation of complex organic molecules essential for drug development .

Application AreaDescription
Organic SynthesisUsed to create new carbon-carbon bonds in drug candidates.
Medicinal ChemistryActs as an intermediate in synthesizing bioactive compounds.

Medicinal Chemistry

The compound has shown promise in the development of boron-containing drugs. Its unique structure allows it to interact with biological targets effectively. For instance, it can form reversible covalent bonds with diols and other nucleophiles, which is crucial for drug design .

Case Study:
In one study, derivatives of this compound were evaluated for their cytotoxicity against various cancer cell lines. Compounds derived from this structure exhibited significant activity against pancreatic adenocarcinoma cells (Panc-1) and non-small cell lung carcinoma cells (H-460), indicating potential therapeutic applications .

Biological Applications

The interaction of this compound with biomolecules has been explored through various techniques such as fluorescence spectroscopy and surface plasmon resonance. These studies are vital for understanding its mechanism of action and potential therapeutic uses .

Biological Interaction Studies:
The compound's ability to form complexes with proteins and enzymes can be harnessed for developing probes that investigate biological pathways.

作用機序

The mechanism of action of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-based drugs and catalysts. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating the formation of new chemical bonds .

類似化合物との比較

Benzimidazole and Benzothiazole Analogues

  • (2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)boronic acid (CAS: 710348-69-9): Structural Difference: Replaces the benzoxazole oxygen with a nitrogen atom, forming a benzimidazole core.
  • (1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid (CID 59862514):
    • Structural Difference : Incorporates a sulfone group (SO₂) and a thiazole ring.
    • Implications : The electron-withdrawing sulfone group may reduce boronic acid reactivity compared to the benzoxazole analogue .

Pinacol Ester Derivatives

  • 2-Oxo-2,3-dihydrobenzo[d]oxazol-5-ylboronic acid pinacol ester (CAS: 1254319-58-8):
    • Structural Difference : Boronic acid is protected as a pinacol ester, enhancing stability and shelf life.
    • Implications : Preferred for storage and handling in synthetic workflows .

Positional Isomers and Substituent Variations

  • (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid (CAS: 177210-33-2):
    • Structural Difference : Boronic acid group at the 6-position instead of 4.
    • Implications : Altered steric and electronic properties may affect binding efficiency in catalytic reactions .
  • (3-Acrylamidophenyl)boronic acid (CAS: 21744-83-2): Structural Difference: Replaces the benzoxazole ring with an acrylamido-substituted benzene.

Physical and Chemical Properties

Property (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid Benzimidazole Analogue Pinacol Ester
Molecular Weight (g/mol) 178.94 178.94 263.09
Solubility Limited data; likely polar aprotic solvents Similar to benzoxazole Enhanced in organic solvents
Stability Air-sensitive (boronic acid) Moderate High (ester-protected)

Commercial Availability and Pricing

  • This compound :
    • 250 mg : $745 (typically in stock) .
  • [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid (CAS: 26076-46-0):
    • 100 mg : $112 (higher cost due to thiophene core) .

Key Research Findings

  • Synthetic Utility : The benzoxazole core facilitates cross-coupling reactions in drug discovery .
  • Structural Optimization : Substituent position (e.g., 5- vs. 6-yl) significantly impacts reactivity and biological activity .
  • Safety Profile : Requires careful handling due to skin sensitization risks .

生物活性

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid is an organic compound characterized by its unique combination of a heterocyclic structure and a boronic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its ability to participate in various chemical reactions, notably the Suzuki-Miyaura coupling reaction, which is crucial for synthesizing new carbon-carbon bonds.

  • Molecular Formula : C₇H₆BNO₄
  • Molecular Weight : 179.04 g/mol
  • Structure : The compound features a boron atom covalently bonded to a hydroxyl group, typical for boronic acids, allowing for versatile reactivity in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-based drugs and catalysts, facilitating the formation of new chemical bonds through transmetalation reactions.

Potential Applications:

  • Drug Development : Its role in synthesizing new compounds makes it a valuable building block in pharmaceutical research.
  • Biomolecular Interactions : The compound's ability to interact with proteins and enzymes can be explored further to understand its mechanism of action in biological systems .

Case Studies and Research Findings

Although comprehensive data specifically regarding this compound is sparse, related studies on similar compounds provide insight into potential biological activities:

  • Cytotoxicity Studies : Research on analogous compounds has demonstrated significant cytotoxicity against human pancreatic adenocarcinoma (Panc-1) and non-small cell lung carcinoma (H460) cell lines. For example, several derivatives exhibited IC₅₀ values ranging from 3.125 to 50 µg/mL .
    CompoundCell LineIC₅₀ (µg/mL)
    6hPanc-13.12
    6iH4606.25
    6pPanc-16.25
  • Mechanistic Insights : Studies have indicated that certain benzo[d]oxazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . These findings suggest that this compound could potentially share similar mechanisms.

Q & A

Q. Q1. What are the key synthetic challenges in preparing (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid, and what strategies improve its yield?

Answer: Synthesis of aromatic boronic acids like this compound often requires sequential reactions, protection/deprotection steps, and precise control of reaction conditions. Traditional methods involve halogen-to-boronic acid conversion via Miyaura borylation, but competing side reactions (e.g., protodeboronation) can reduce yields . One-pot approaches using mild conditions (e.g., Pd-catalyzed coupling) and avoiding protective groups have been proposed to streamline synthesis . For this compound, steric hindrance from the oxazole ring may necessitate optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligands) and anhydrous solvents to suppress boroxine formation .

Q. Q2. How can researchers address the lack of reported physical properties (e.g., melting point, solubility) for this compound?

Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to determine decomposition temperatures and phase transitions . Solubility can be estimated via Hansen solubility parameters using computational tools (e.g., COSMO-RS) or experimentally by iterative testing in solvents like DMSO, THF, or aqueous buffers at varying pH . For example, boronic acids often exhibit pH-dependent solubility due to diol-binding equilibria .

Q. Q3. What safety precautions are critical when handling this compound, given its H302-H317 hazard profile?

Answer: The compound’s hazard profile (oral toxicity, skin sensitization) mandates:

  • Use of PPE (nitrile gloves, lab coat, goggles) and fume hoods during synthesis .
  • Storage under inert gas (argon) to prevent oxidation.
  • Neutralization of waste with alkaline solutions (e.g., NaOH) to hydrolyze boronic acids into less toxic borates .

Advanced Research Questions

Q. Q4. How does the oxazole ring in this compound influence its binding affinity to biological targets compared to simpler arylboronic acids?

Answer: The oxazole ring introduces rigidity and electron-withdrawing effects, potentially enhancing binding specificity. For example, in proteasome inhibition, boronic acids with heterocyclic substituents (e.g., benzoxazolone) show improved binding to catalytic threonine residues via dual interactions: (1) boron–OH coordination and (2) π-π stacking with adjacent hydrophobic pockets . Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding thermodynamics .

Q. Q5. What methodological pitfalls arise when characterizing this compound via mass spectrometry (MS)?

Answer: Free boronic acids often undergo dehydration/trimerization to boroxines during MS analysis, complicating molecular ion detection . To mitigate this:

  • Derivatize with diols (e.g., 1,2-ethanediol) to stabilize the boronic ester form.
  • Use MALDI-MS with matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and low laser energy to minimize fragmentation .
  • Validate results with alternative techniques (e.g., NMR or FTIR) to confirm purity .

Q. Q6. How can contradictory data on the biological activity of boronic acid derivatives be resolved in structure-activity relationship (SAR) studies?

Answer: Contradictions often arise from differences in assay conditions (e.g., pH, redox environment) or cellular uptake efficiency. For example, tubulin polymerization inhibitors like boronic acid-containing cis-stilbenes show variable IC₅₀ values depending on cell line permeability . Solutions include:

  • Standardizing assays using orthogonal methods (e.g., fluorescence polarization for target engagement vs. cell viability assays).
  • Incorporating computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs .

Q. Q7. What role does this compound play in designing stimuli-responsive biomaterials (e.g., hydrogels)?

Answer: The boronic acid moiety enables dynamic covalent bonding with diols (e.g., polysaccharides), forming pH- or glucose-responsive hydrogels. For instance, copolymerization with poly(acrylic acid) creates networks that swell under physiological glucose concentrations, useful for drug delivery . Key parameters to optimize include:

  • pKa of the boronic acid (tuned via substituents on the oxazole ring).
  • Crosslinking density (controlled via monomer ratios) .

Q. Q8. Why are there limited reports on this compound’s flame-retardant properties despite the known thermal stability of boronic acids?

Answer: Thermal stability varies with substituents: Aromatic boronic acids decompose at 200–300°C, forming boron oxide layers that inhibit combustion . However, the oxazole ring may introduce nitrogen oxides during degradation, which could synergize with boron oxides. Systematic TGA-FTIR studies under oxidative conditions are needed to map decomposition pathways and quantify char residue .

Q. Q9. How can this compound be integrated into fluorescent biosensors for Gram-positive bacteria detection?

Answer: Boronic acids bind bacterial surface glycolipids via cis-diol interactions. Functionalizing carbon dots (CDs) with this compound enhances selectivity for Gram-positive strains (e.g., S. aureus) due to their thicker peptidoglycan layer . Key steps include:

  • Covalent conjugation of the boronic acid to CDs using EDC/NHS chemistry.
  • Validating specificity via fluorescence quenching assays with competing sugars (e.g., sorbitol) .

Q. Q10. What computational tools are most effective for predicting the reactivity of this compound in Suzuki-Miyaura cross-couplings?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for transmetallation and reductive elimination steps . Software like Gaussian or ORCA provides insights into steric effects from the oxazole ring and electronic effects (Hammett σₚ values). Experimental validation via kinetic studies (e.g., monitoring reaction progress via ¹¹B NMR) is critical .

Q. Data Gaps and Recommendations

  • Physical Properties: Prioritize experimental determination of melting point (DSC), solubility (HPLC), and logP (shake-flask method).
  • Biological Targets: Screen against proteasome isoforms (e.g., β5 subunit) and tubulin polymerization assays to expand therapeutic applications .
  • Stability: Conduct accelerated stability studies (40°C/75% RH) to assess shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。